2-(Trimethylsilyl)tridec-1-EN-3-OL
CAS No.: 58672-92-7
Cat. No.: VC19581414
Molecular Formula: C16H34OSi
Molecular Weight: 270.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58672-92-7 |
|---|---|
| Molecular Formula | C16H34OSi |
| Molecular Weight | 270.53 g/mol |
| IUPAC Name | 2-trimethylsilyltridec-1-en-3-ol |
| Standard InChI | InChI=1S/C16H34OSi/c1-6-7-8-9-10-11-12-13-14-16(17)15(2)18(3,4)5/h16-17H,2,6-14H2,1,3-5H3 |
| Standard InChI Key | QKYVKSZAQKJLCR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(C(=C)[Si](C)(C)C)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Basic Properties
2-(Trimethylsilyl)tridec-1-en-3-ol is defined by the following properties:
The compound features a terminal alkene () at position 1 and a hydroxyl group at position 3, with the TMS group introducing steric bulk and electron-withdrawing effects.
Spectroscopic Identification
Key spectral data include:
Synthesis and Methodological Approaches
Noyori-Type Asymmetric Reduction
A prominent synthesis involves the Noyori reduction of TMS-protected alkynones. For example, 1-(trimethylsilyl)pentadec-1-yn-3-one is reduced using:
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Catalyst: RuCl(R,R)-TsDPEN (2.5 mol%)
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Conditions: -PrOH, NEt, formic acid, 6 hours at room temperature
This yields the chiral alcohol with >85% enantiomeric excess (ee), confirmed by chiral HPLC and optical rotation () .
Friedel-Crafts Acylation and Silylation
Alternative routes employ Friedel-Crafts acylation:
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Acid Chloride Formation: Carboxylic acids (e.g., 10-methylundecanoic acid) react with thionyl chloride to form acyl chlorides .
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Acylation: The acyl chloride undergoes Friedel-Crafts reaction with TMS-alkynes, followed by silylation with tert-butyldimethylsilyl chloride (TBSCl) .
Chemical Reactivity and Functional Transformations
Esterification and Protection Strategies
The hydroxyl group undergoes esterification with carboxylic acids or acid chlorides. For instance, reaction with 4-bromobenzoyl chloride forms the corresponding ester, facilitating ee determination via HPLC . Silyl protection using TBSCl or TMSCl is critical for stabilizing the alcohol during synthetic sequences .
Alkene Functionalization
The terminal alkene participates in hydrofunctionalization reactions. For example, hydroboration-oxidation yields diastereomeric alcohols, while epoxidation forms epoxides for ring-opening reactions .
Applications in Organic Synthesis and Material Science
Sphingolipid Synthesis
2-(Trimethylsilyl)tridec-1-en-3-ol serves as a precursor for unnatural sphingolipids. In one application, it is coupled with 4-sphingenine via Mitsunobu reaction to generate sphingomyelin analogs, which are studied for their membrane dynamics .
Chiral Building Blocks
The compound’s chiral center enables asymmetric synthesis of pharmaceuticals. For example, it is used in the preparation of β-adrenergic receptor agonists via Sharpless epoxidation .
Material Science
The TMS group enhances solubility in nonpolar solvents, making the compound useful in polymer cross-linking and silicone-based materials .
Research Findings and Mechanistic Insights
Steric and Electronic Effects
Kinetic studies reveal that the TMS group slows reaction rates in nucleophilic substitutions due to steric hindrance. For instance, esterification with acetic anhydride proceeds 3× slower than analogous non-silylated alcohols.
Enantioselectivity in Catalytic Reductions
The Noyori reduction achieves up to 92% ee, attributed to the catalyst’s ability to coordinate the alkynone’s carbonyl oxygen, directing hydride transfer to the pro-R position .
Stability and Degradation
Under acidic conditions, desilylation occurs readily ( in 1M HCl), whereas basic conditions preserve the TMS group ( in 1M NaOH) .
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